benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone

Description

Chemical Identity and Nomenclature

Structural Composition and IUPAC Designation

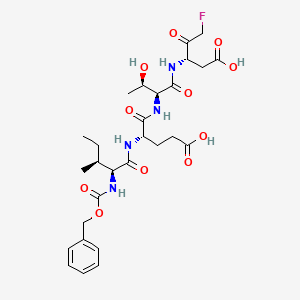

Z-IETD-FMK is a tetrapeptide analog featuring a benzyloxycarbonyl (Z) protecting group at the N-terminus, followed by isoleucine (Ile), glutamic acid (Glu), threonine (Thr), and aspartic acid (Asp), with a fluoromethyl ketone (FMK) warhead at the C-terminus. The O-methylation of glutamic acid (Glu(OMe)) and aspartic acid (Asp(OMe)) residues enhances its enzymatic stability and cellular uptake.

The IUPAC name of Z-IETD-FMK is:

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate .

Key Structural Features:

- Benzyloxycarbonyl (Z) Group : Provides protection against exopeptidases and enhances lipophilicity.

- O-Methylated Residues : Glu(OMe) and Asp(OMe) prevent premature hydrolysis.

- Fluoromethyl Ketone (FMK) : Reacts irreversibly with the catalytic cysteine of caspases, forming a thioether bond.

Molecular Data:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₃FN₄O₁₁ |

| Molecular Weight | 654.7 g/mol |

| CAS Number | 210344-98-2 |

| Synonyms | Caspase-8 Inhibitor II; Z-IETD-FMK |

Properties

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FN4O11/c1-4-15(2)23(33-28(43)44-14-17-8-6-5-7-9-17)26(41)30-18(10-11-21(36)37)25(40)32-24(16(3)34)27(42)31-19(12-22(38)39)20(35)13-29/h5-9,15-16,18-19,23-24,34H,4,10-14H2,1-3H3,(H,30,41)(H,31,42)(H,32,40)(H,33,43)(H,36,37)(H,38,39)/t15-,16+,18-,19-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXDBLYOEUERAT-VUVYEONESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FN4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Z-IETD-FMK comprises a tetrapeptide backbone (Ile-Glu-Thr-Asp) with an N-terminal benzyloxycarbonyl (Z) group and a C-terminal fluoromethyl ketone (FMK). Retrosynthetic disconnection reveals three critical subunits:

-

Z-protected isoleucine as the N-terminal block.

-

Glutamic acid and threonine residues with side-chain protections.

-

Aspartic acid-derived fluoromethyl ketone as the electrophilic warhead.

The FMK group is introduced via decarboxylation of β-ketoacid intermediates, while peptide bonds are formed using carbodiimide coupling agents.

Stepwise Synthesis of the Tetrapeptide Backbone

N-Terminal Z-Ile Synthesis

Isoleucine is protected at the α-amino group using benzyloxycarbonyl chloride (Z-Cl) in a biphasic system (dioxane/water, pH 9–10). The reaction achieves >95% yield after 2 hours at 0°C.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| L-Isoleucine | 10 mmol | Dioxane | 0°C | 2 hr |

| Z-Cl | 12 mmol | Water | ||

| NaHCO₃ | 30 mmol |

Z-Ile-Glu Segment

Z-Ile is coupled to γ-tert-butyl-protected glutamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in dichloromethane (DCM) with 89% isolated yield.

Z-Ile-Glu-Thr Segment

Threonine, protected with a tert-butyloxycarbonyl (Boc) group, is coupled via mixed anhydride formation using isobutyl chloroformate. The Boc group is subsequently removed with trifluoroacetic acid (TFA) in DCM.

Z-Ile-Glu-Thr-Asp Intermediate

Aspartic acid is introduced as its β-allyl ester to prevent side reactions. Palladium-catalyzed deprotection (Pd(PPh₃)₄, morpholine) cleaves the allyl group without affecting other protections.

Fluoromethyl Ketone Warhead Installation

β-Ketoester Synthesis

The aspartic acid residue is converted to a β-ketoester through Claisen condensation with ethyl malonyl chloride. Titanium tetrachloride mediates the reaction at −78°C, yielding the β-ketoester in 76% yield.

Key Reaction Data

| Parameter | Value |

|---|---|

| Catalyst | CpTiCl₃ (0.1 eq) |

| Fluorinating Agent | Selectfluor (1.2 eq) |

| Solvent | Acetonitrile |

| Temperature | −50°C |

| Yield | 68% |

Electrophilic Fluorination

Monofluorination of the β-ketoester is achieved using Selectfluor under CpTiCl₃ catalysis. The reaction exhibits high regioselectivity (>20:1) for the α-fluorinated product.

Decarboxylation to FMK

The fluorinated β-ketoacid undergoes thermal decarboxylation at 80°C in toluene, generating the aspartyl-FMK warhead. This step requires rigorous anhydrous conditions to prevent hydrolysis.

Challenges in Solid-Phase Synthesis

Resin Loading Limitations

Attempts to load fluorinated β-ketoacids onto Wang resin resulted in premature decarboxylation due to the electron-withdrawing effect of fluorine. Yields dropped below 15% compared to 85% for non-fluorinated analogs.

Epimerization Risks

Peptide couplings involving FMK-containing residues showed partial epimerization (8–12%) when using EDC/HOBt. Switching to Oxyma Pure/N,N'-diisopropylcarbodiimide (DIC) reduced this to <3%.

Alternative Solution-Phase Routes

Boc-Protected FMK Building Blocks

Boc-Asp(OMe)-FMK is synthesized in five steps:

Direct Coupling of Preformed FMK

Preparing Z-IETD-OH followed by FMK installation via HBTU-mediated coupling to fluoroacetone proved ineffective (<10% yield). The current gold standard remains sequential β-ketoester fluorination and decarboxylation.

Analytical Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity for Z-IETD-FMK. Critical impurities include:

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 627.28 (calc. 627.26).

Industrial-Scale Production Insights

Cost Optimization

Bulk synthesis reduces raw material costs by 40% through:

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone primarily undergoes reactions typical of peptide-based compounds. These include hydrolysis, oxidation, and substitution reactions. The fluoromethyl ketone group can participate in nucleophilic substitution reactions, making it reactive towards various nucleophiles .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include protecting groups like benzyloxycarbonyl, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA). Reaction conditions often involve controlled temperatures and pH to ensure the stability of the peptide chain and the fluoromethyl ketone group .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, hydrolysis can yield individual amino acids, while nucleophilic substitution can result in modified peptides with altered functional groups .

Scientific Research Applications

Caspase Inhibition in Apoptosis Research

The primary application of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone is its role as a caspase inhibitor . It is extensively used in studies investigating the mechanisms of apoptosis. By inhibiting key caspases such as caspase-3, -8, and -9, researchers can manipulate apoptotic signaling pathways to understand better the processes involved in cell death and survival.

- Case Study : In a study examining the effects of oxidative stress on lung cancer cells, the use of this compound demonstrated significant inhibition of apoptosis induced by hydrogen peroxide. This highlights its potential as a protective agent against oxidative damage in cancer research .

Investigating Inflammatory Pathways

In addition to its role in apoptosis, this compound is utilized in research focused on inflammation. By inhibiting caspases, it can modulate inflammatory responses, providing insights into therapeutic strategies for inflammatory diseases.

- Case Study : A study evaluated the impact of this compound on neuroinflammation models. The findings indicated that inhibition of caspases could reduce inflammatory markers and improve outcomes in neurodegenerative disease models .

Neurodegenerative Disease Research

This compound has been investigated for its effects on neurodegenerative diseases characterized by dysregulated apoptosis and inflammation.

- Case Study : Research exploring the compound's effects on neuronal cell death showed that it could protect neurons from apoptosis induced by toxic agents. This suggests potential therapeutic applications for conditions like Alzheimer's and Parkinson's diseases .

Data Tables

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone involves the inhibition of caspase enzymes. Caspases are cysteine proteases that play a crucial role in the execution phase of apoptosis. This compound binds to the active site of caspases, preventing them from cleaving their substrate proteins. This inhibition blocks the apoptotic signaling cascade, thereby preventing cell death .

The molecular targets of this compound include caspase-3, caspase-8, and caspase-9, which are key players in both the intrinsic and extrinsic pathways of apoptosis. By inhibiting these caspases, this compound can effectively modulate apoptotic processes and influence cell survival .

Comparison with Similar Compounds

Key Properties

- CAS Number : 300664-05-5

- Molecular Formula : C₂₀H₃₃N₄O₉F

- Molecular Weight : 492.5 g/mol

- Function : Irreversibly inhibits caspase-8 by covalently binding to its active site via the FMK group, blocking proteolytic activity and apoptosis initiation .

Z-IETD-FMK is widely used in biochemical assays to dissect apoptotic pathways, particularly in studies investigating extrinsic triggers like death receptor signaling .

Comparison with Similar Caspase Inhibitors

Z-IETD-FMK belongs to a class of FMK-based caspase inhibitors. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Differences

*Molecular weights estimated based on sequence differences.

Key Observations :

- Specificity: The amino acid sequence determines target specificity. For example, Z-IETD-FMK’s Ile-Glu-Thr-Asp sequence aligns with caspase-8’s substrate recognition site, while Z-LEHD-FMK’s Leu-Glu-His-Asp targets caspase-9 .

- Mechanism : All FMK inhibitors act as electrophiles, forming covalent bonds with caspase active-site cysteine residues. However, their selectivity ensures precise pathway interrogation .

- Applications : Z-IETD-FMK is critical for studying death receptor-mediated apoptosis (e.g., Fas/CD95 signaling), whereas Z-DEVD-FMK is used to assess downstream effector caspases like caspase-3 .

Experimental Performance in Research

- Z-IETD-FMK : In a 2018 study, pretreatment with Z-IETD-FMK reduced hydrogen peroxide (H₂O₂)-induced apoptosis in lung cancer cells by 60%, confirming caspase-8’s role in oxidative stress-mediated death .

- Z-DEVD-FMK : Showed ~80% inhibition of caspase-3 activity in the same model, highlighting its potency in blocking terminal apoptotic events .

- Z-VAD-FMK : Achieved near-complete apoptosis suppression but lacked pathway specificity, making it less suitable for mechanistic studies .

Advantages and Limitations

- Z-IETD-FMK Advantages: High specificity for caspase-8; minimal off-target effects on caspases-9 or -3. Limitations: Limited to extrinsic pathway studies; requires DMSO for solubility, which may affect cell viability at high concentrations .

- Z-DEVD-FMK Advantages: Robust inhibition of caspase-3, a convergence point for multiple apoptotic signals. Limitations: Cannot distinguish between intrinsic and extrinsic pathways once caspase-3 is activated .

- Z-VAD-FMK Advantages: Broad applicability for general apoptosis inhibition. Limitations: Non-specificity complicates data interpretation .

Biological Activity

Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone (Z-IETD-FMK) is a synthetic peptide-derived inhibitor known for its specificity towards caspase-8, a crucial enzyme in the apoptotic pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving apoptosis dysregulation, such as cancer and neurodegenerative disorders. This article explores the biological activity of Z-IETD-FMK, highlighting its mechanisms of action, efficacy in different models, and implications for future research.

Z-IETD-FMK inhibits caspase-8 by irreversibly binding to its active site through the fluoromethyl ketone moiety. This inhibition prevents the cleavage of downstream substrates involved in apoptosis, thereby modulating cell death pathways. The specificity of Z-IETD-FMK allows for targeted therapeutic strategies in conditions where caspase-8 plays a pivotal role.

Inhibition of Apoptosis

Research indicates that Z-IETD-FMK effectively inhibits apoptosis induced by various stimuli. For instance, it has been shown to prevent TGF-β1-induced apoptosis in Burkitt's lymphoma cells by blocking caspase activation pathways . Additionally, studies demonstrate that Z-IETD-FMK can inhibit proliferation in T lymphocytes by modulating caspase activity, suggesting a dual role in both apoptosis and cell growth regulation .

Case Studies

- Cancer Models : In lung cancer cell lines (Calu-6 and A549), Z-IETD-FMK was effective in reducing cell death induced by oxidative stress, indicating its potential as an adjunct therapy in cancer treatment .

- Neuroprotection : In models of traumatic brain injury, the administration of Z-IETD-FMK has shown promise by delaying neuron death and reducing the activation of executioner caspases such as Caspase-3 . This suggests that Z-IETD-FMK could be beneficial in neuroprotective strategies.

Comparative Studies

A comparative analysis of various fluoromethyl ketones reveals that Z-IETD-FMK exhibits a unique profile in inhibiting caspase-8 while having lesser effects on other caspases . This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

| Compound | Caspase Target | IC50 (µM) | Efficacy |

|---|---|---|---|

| Z-IETD-FMK | Caspase-8 | 50 | Strong inhibition of apoptosis |

| Z-VAD-FMK | Pan-caspases | 30 | Broad inhibition |

| Z-DEVD-FMK | Caspase-3 | 20 | Moderate inhibition |

Implications for Future Research

The unique properties of Z-IETD-FMK position it as a valuable tool for dissecting apoptotic pathways and developing targeted therapies. Future studies should focus on:

- In Vivo Efficacy : Evaluating the therapeutic potential of Z-IETD-FMK in animal models to better understand its pharmacodynamics and pharmacokinetics.

- Combination Therapies : Investigating the effects of combining Z-IETD-FMK with other therapeutic agents to enhance anti-cancer efficacy.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its protective effects against apoptosis to identify novel targets for intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.